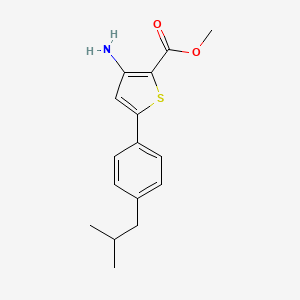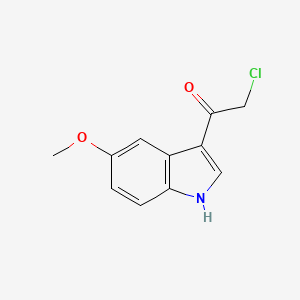
2-氯-1-(5-甲氧基-1H-吲哚-3-基)乙酮
描述
2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone is a chemical compound that belongs to the indole family. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features a chloro group and a methoxy group attached to an indole ring, making it a valuable molecule for research and industrial applications.
科学研究应用
2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A . Others have been effective against the anti-HIV-1 activity .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Some indole derivatives have shown high cytotoxic activity , suggesting that this compound may also have similar effects.
Action Environment
The broad-spectrum biological activities of indole derivatives suggest that they may be influenced by a variety of environmental factors .
生化分析
Biochemical Properties
2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone, have been reported to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions are primarily mediated through binding to specific receptors or enzymes, leading to modulation of their activity.
Cellular Effects
2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone exerts various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to modulate the activity of key signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival . Additionally, 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone may impact gene expression by interacting with transcription factors or epigenetic regulators, thereby altering the expression of specific genes involved in cellular processes.
Molecular Mechanism
The molecular mechanism of action of 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone involves its interaction with various biomolecules at the molecular level. It can bind to specific receptors or enzymes, leading to inhibition or activation of their activity. For instance, indole derivatives have been reported to inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . Additionally, 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone may modulate gene expression by binding to DNA or interacting with transcription factors, resulting in changes in gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo metabolic transformations, leading to the formation of active or inactive metabolites . These metabolites may have different biological activities and can contribute to the overall effects observed in in vitro or in vivo studies. Additionally, the long-term exposure to 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone may result in adaptive cellular responses, such as changes in gene expression or protein activity.
Dosage Effects in Animal Models
The effects of 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone can vary with different dosages in animal models. Studies have shown that indole derivatives exhibit dose-dependent effects, with higher doses often resulting in more pronounced biological activities . High doses of 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone may also lead to toxic or adverse effects. For example, excessive doses of indole derivatives have been associated with hepatotoxicity and nephrotoxicity in animal models . Therefore, it is crucial to determine the optimal dosage range to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone is involved in various metabolic pathways, interacting with specific enzymes and cofactors. Indole derivatives are known to undergo metabolic transformations, such as oxidation, reduction, and conjugation reactions . These metabolic pathways can influence the bioavailability and activity of the compound. For instance, the oxidation of 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone by cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may contribute to its biological effects . Additionally, the conjugation of the compound with glucuronic acid or sulfate can facilitate its excretion from the body.
Transport and Distribution
The transport and distribution of 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone within cells and tissues are crucial for its biological activity. The compound can interact with specific transporters or binding proteins, facilitating its uptake and distribution . For example, indole derivatives have been reported to interact with organic anion transporters (OATs) and organic cation transporters (OCTs), which play a role in their cellular uptake and distribution . Additionally, the localization and accumulation of 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone within specific tissues or organelles can influence its biological effects.
Subcellular Localization
The subcellular localization of 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone can impact its activity and function. The compound may be targeted to specific compartments or organelles within the cell, where it can exert its effects . For instance, indole derivatives have been reported to localize to the nucleus, mitochondria, or endoplasmic reticulum, depending on their chemical structure and cellular context . The subcellular localization of 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone can be influenced by targeting signals or post-translational modifications, such as phosphorylation or acetylation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone typically involves the reaction of 5-methoxyindole with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.
化学反应分析
Types of Reactions
2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted indole derivatives.
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of alcohols.
相似化合物的比较
Similar Compounds
5-methoxyindole: Lacks the chloro group, making it less reactive in substitution reactions.
2-chloroindole: Lacks the methoxy group, affecting its biological activity and solubility.
1-(5-methoxy-1H-indol-3-yl)ethanone:
Uniqueness
2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone is unique due to the presence of both chloro and methoxy groups, which enhance its reactivity and potential for diverse applications in research and industry.
属性
IUPAC Name |
2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-15-7-2-3-10-8(4-7)9(6-13-10)11(14)5-12/h2-4,6,13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFUNASXZRQFBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359010 | |
| Record name | 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30030-91-2 | |
| Record name | 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


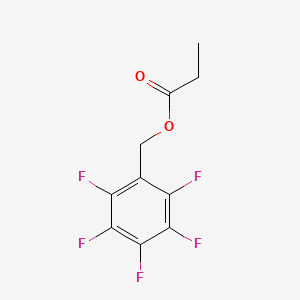
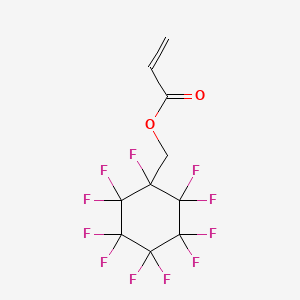


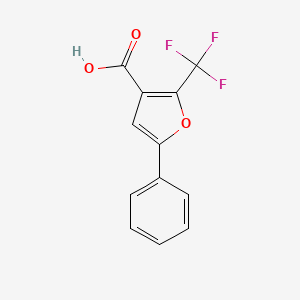

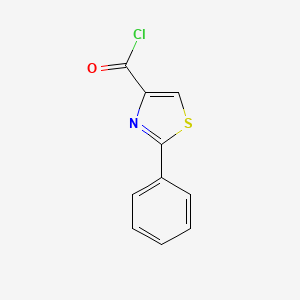
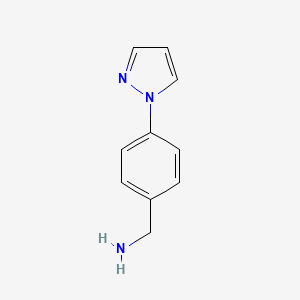
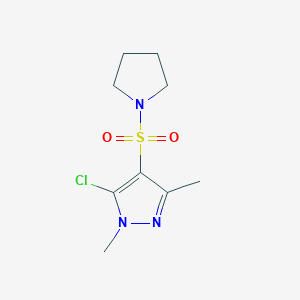
![1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one](/img/structure/B1362297.png)
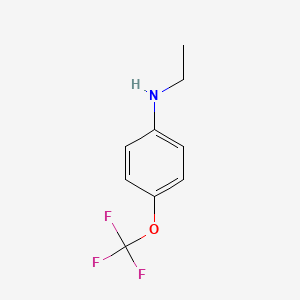
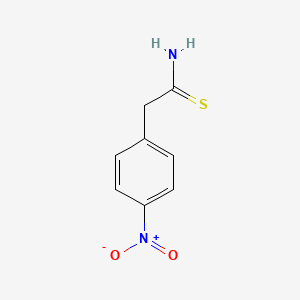
![5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole](/img/structure/B1362300.png)
